XLogP3 Lipophilicity: The C10 Decane Occupies a Distinct LogP Window Between Short-Chain and Long-Chain Analogs
The computed XLogP3-AA for 2-bromo-1,1,1-trifluoro-decane is 6.1, representing an increase of 4.0 log units over the C2 ethane analog (XLogP3 2.1) and a decrease of 1.1 log units relative to the C12 dodecane analog (XLogP3 7.2) [1] [2]. This positions the decane in a moderate-to-high lipophilicity range that is often desirable for membrane permeability in medicinal chemistry contexts without the handling difficulties associated with extremely lipophilic, waxy long-chain compounds [2].
| Evidence Dimension | Computed XLogP3-AA lipophilicity |
|---|---|
| Target Compound Data | 6.1 (C10 decane) |
| Comparator Or Baseline | 2.1 (C2 ethane); 7.2 (C12 dodecane) |
| Quantified Difference | +4.0 vs. C2 ethane; -1.1 vs. C12 dodecane |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
Lipophilicity is a critical determinant of bioavailability, membrane passive permeability, and solubility; selecting the correct chain length is essential for achieving the desired pharmacokinetic or physicochemical profile in target molecules.
- [1] PubChem. (2024). Compound Summary for CID 56604551: 2-Bromo-1,1,1-trifluoro-decane. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 67898: 2-Bromo-1,1,1-trifluoroethane (XLogP3 2.1); CID 56604579: 2-Bromo-1,1,1-trifluoro-dodecane (XLogP3 7.2). National Center for Biotechnology Information. View Source
